(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate
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Overview
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Ester: The protected amine is then reacted with methyl chloroformate to form the ester linkage. This reaction is usually carried out in an organic solvent such as dichloromethane.
Cyclization: The tetrahydro-2H-pyran-4-yl group is introduced through a cyclization reaction, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
In an industrial setting, the synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and various substituted amine compounds.
Scientific Research Applications
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The tetrahydro-2H-pyran-4-yl group provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate: A racemic mixture containing both ® and (S) enantiomers.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions in biological systems. The presence of the Boc protecting group also allows for selective reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H25NO5 |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
SQDJMXRVEJKDFV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCOCC1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)OC |
Origin of Product |
United States |
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